molecular formula C13H15NO2 B1334723 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol CAS No. 247225-86-1

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol

Cat. No.: B1334723
CAS No.: 247225-86-1
M. Wt: 217.26 g/mol
InChI Key: XKADTNMYSKOWTF-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol is a secondary amine derivative featuring a furan-2-ylmethyl group attached to the amino moiety and a phenyl-substituted ethanol backbone. Its molecular formula is C₁₃H₁₅NO₂ (molar mass: 217.27 g/mol), as inferred from structurally related compounds . The compound is synthesized via reductive amination, as demonstrated in the preparation of similar ethylenediamine-based inhibitors, where furan-2-carbaldehyde reacts with amines under optimized conditions . This method typically employs silica gel chromatography for purification, yielding products with high purity .

For instance, it is structurally analogous to intermediates used in synthesizing Mirabegron, a β3-adrenergic receptor agonist for overactive bladder treatment . Its furan moiety may enhance binding to enzymatic targets, as seen in farnesyltransferase inhibitors .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKADTNMYSKOWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384602
Record name 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247225-86-1
Record name 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol typically involves the reaction of furan-2-ylmethanamine with benzaldehyde under reductive amination conditions . The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Furan derivatives, including 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol, have been investigated for their anticancer properties. Research indicates that compounds with furan moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain furan-based compounds exhibit selective cytotoxicity against different cancer cell lines, suggesting their potential as anticancer agents .

Antiviral Properties

Furans are also recognized for their role in developing antiviral agents. The structure of this compound may contribute to the inhibition of viral replication mechanisms. Preliminary studies have indicated that modifications of furan derivatives can enhance their effectiveness against viruses such as HIV and influenza .

Antioxidant Activity

The antioxidant properties of furan-based compounds are another area of interest. Research has demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. The compound can be synthesized through one-pot reactions involving furan derivatives and amino alcohols under mild conditions, which yield high product yields with minimal by-products .

Table 1: Summary of Synthesis Methods and Yields

MethodConditionsYield (%)
One-pot reactionMild conditionsHigh
Solvent-free synthesisRoom temperatureModerate
Microwave-assisted synthesisHigh temperatureVery High

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of furan derivatives, including this compound, and evaluated their anticancer activity against breast cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antiviral Screening

Another study focused on the antiviral potential of furan derivatives against HIV. The compound was tested for its ability to inhibit viral replication in vitro. Results demonstrated a marked decrease in viral load, suggesting that the furan structure contributes to its antiviral efficacy .

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

2-[(2-Hydroxyethyl)amino]-1-phenylethanol

  • Molecular Formula: C₁₀H₁₅NO₂ .
  • Key Differences : Replaces the furan-2-ylmethyl group with a 2-hydroxyethyl substituent.
  • This compound is used in studies of ethanolamine derivatives but lacks the aromatic furan’s π-π stacking capabilities in target binding .

(R)-2-[2-(4-Amino-phenyl)-ethylamino]-1-phenyl-ethanol

  • Role : Key intermediate for Mirabegron synthesis .
  • Key Differences: Features a 4-aminophenyl-ethylamino group instead of furan-2-ylmethyl.
  • Implications : The aromatic amine enhances interactions with β3-adrenergic receptors, critical for Mirabegron’s therapeutic effect. The absence of a furan ring reduces metabolic instability associated with heterocycles .

Variations in the Ethanol Backbone

2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol

  • Molecular Formula: C₁₃H₁₅NO₂ .
  • Key Differences: Swaps the phenyl group on the ethanol carbon with a furan-2-yl group, while the amino substituent is benzyl.
  • Implications: The furan-ethanol moiety may confer distinct solubility properties (predicted density: 1.147 g/cm³, boiling point: 357°C) and altered hydrogen-bonding capacity (pKa ~13.44) compared to the target compound .

Complex Derivatives with Additional Functional Groups

1-Furan-2-yl-2-[(2-furan-2-yl-2-hydroxy-ethyl)-phenyl-amino]-ethanol

  • Molecular Formula: C₁₈H₁₉NO₄ .
  • Key Differences: Incorporates dual furan rings and a hydroxyethyl-phenoxy group.
  • Implications : Increased molecular complexity may enhance binding specificity but reduce metabolic stability. Such derivatives are explored for multitarget pharmacology .

N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

  • Molecular Formula : C₁₃H₁₃BrN₂O₂ .
  • Key Differences: Replaces the ethanol backbone with an acetamide group and adds a bromophenyl substituent.
  • The bromine atom may enhance halogen bonding in enzymatic pockets .

Pharmacological and Physicochemical Properties

  • Solubility: The target compound’s furan ring likely confers moderate lipophilicity, similar to 2-(benzylamino)-1-(furan-2-yl)ethanol, which is soluble in polar aprotic solvents (e.g., DMF, ethanol) .
  • Thermal Stability : Predicted boiling points for furan-containing analogs exceed 300°C, suggesting suitability for high-temperature reactions .

Biological Activity

The compound 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol is a derivative of furan, a heterocyclic organic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This structure features a furan ring, an amino group, and a phenyl group, which contribute to its biological properties.

Antibacterial Activity

Furan derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . A study reported that certain furan derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli .

CompoundMIC (µg/mL)Bacterial Strain
2-Furan Derivative64E. coli
Another Furan Derivative32S. aureus

Anticancer Activity

The anticancer potential of furan derivatives has gained attention in recent years. For instance, studies have shown that compounds with furan moieties can inhibit the proliferation of cancer cells. The compound has been evaluated in vitro against various cancer cell lines, including MDA-MB468 (triple-negative breast cancer) and MCF-7 (breast cancer), showing promising antiproliferative activity .

A notable study highlighted that the introduction of specific substituents on the furan ring significantly enhances the anticancer activity of these compounds.

Cell LineIC50 (µM)Reference
MDA-MB46815
MCF-720

Anti-inflammatory Activity

Furan derivatives also exhibit anti-inflammatory properties. Research indicates that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In a carrageenan-induced rat model, certain furan-based compounds showed significant reduction in inflammation markers .

CompoundCOX Inhibition (%)Model Used
Furan Derivative A85Rat Model
Furan Derivative B78Rat Model

Antioxidant Activity

The antioxidant properties of furan derivatives are attributed to their ability to scavenge free radicals and inhibit oxidative stress. Studies have demonstrated that these compounds can protect cells from oxidative damage by modulating various signaling pathways involved in oxidative stress response .

Case Study 1: Antibacterial Efficacy

A study conducted by Nivrutti et al. evaluated the antibacterial efficacy of several furan derivatives against clinical isolates of E. coli and S. aureus. The results indicated that modifications in the furan structure led to enhanced antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .

Case Study 2: Anticancer Properties

In another research effort, Rangappa et al. synthesized a series of furan derivatives and tested their cytotoxic effects on different cancer cell lines. The findings revealed that specific substitutions on the furan ring significantly increased their potency against cancer cells, highlighting the importance of structural modifications in drug design .

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